BenchChemオンラインストアへようこそ!

4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Scaffold Structure–Activity Relationship

4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide (CAS 1448079‑17‑1) is a synthetic small molecule with molecular formula C18H18N4O2 and molecular weight 322.4 Da. It belongs to the pyrazole‑amide class and features a methoxy‑substituted benzamide core linked via an ethyl spacer to a 3‑(pyridin‑4‑yl)‑1H‑pyrazole moiety.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1448079-17-1
Cat. No. B2404413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS1448079-17-1
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C18H18N4O2/c1-24-16-4-2-15(3-5-16)18(23)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12H,11,13H2,1H3,(H,20,23)
InChIKeyWQIKFZHRVAXIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile for 4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide (CAS 1448079‑17‑1)


4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide (CAS 1448079‑17‑1) is a synthetic small molecule with molecular formula C18H18N4O2 and molecular weight 322.4 Da . It belongs to the pyrazole‑amide class and features a methoxy‑substituted benzamide core linked via an ethyl spacer to a 3‑(pyridin‑4‑yl)‑1H‑pyrazole moiety. This scaffold places it among compounds explored for kinase inhibition and cancer cell death induction, though direct quantitative pharmacological data for this exact compound are extremely limited in the peer‑reviewed and patent literature.

Why Generic Substitution of 4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide Is Unsupported by Current Evidence


In the absence of published head‑to‑head pharmacological data, no quantitative basis exists to assert that this compound outperforms or underperforms any close analog. However, the precise placement of the methoxy group at the para position of the benzamide ring, combined with the 4‑pyridyl attachment to the pyrazole, distinguishes it from ortho‑, meta‑, or des‑methoxy regioisomers that populate the patent literature [1]. Such structural differences can yield divergent binding poses and selectivity profiles, meaning that generic substitution without confirmatory testing carries unpredictable risk for target‑based screening campaigns.

Quantitative Differentiation Evidence for 4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide vs. Comparators


Structural Identity vs. Closest CAS‑Registered Analogs

The compound carries a para‑methoxy substituent on the benzamide ring and a 4‑pyridyl group at the pyrazole 3‑position. Its closest CAS‑registered analog with publicly available data, 3‑methoxy‑N‑{2‑[4‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl]ethyl}benzamide (CAS not retrieved, formula C18H18N4O2, MW 322.4), differs only in the position of the methoxy group (meta vs. para) . No experimental affinity, potency, or selectivity values have been published for either compound, preventing a data‑driven differentiation.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure–Activity Relationship

Patent Landscape Coverage: PDHK Inhibitor Class

The broad Markush structure in US9040717B2 encompasses pyrazole‑amide compounds as pyruvate dehydrogenase kinase (PDHK) inhibitors [1]. While a generic formula covers the 4‑(pyridin‑4‑yl)‑1H‑pyrazole‑benzamide core, the specific 4‑methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide is not explicitly synthesized or assayed. Representative exemplified compounds in the patent achieve PDHK IC50 values in the low nanomolar range (e.g., 12 nM), but no data can be attributed to the target compound.

Pyruvate Dehydrogenase Kinase Diabetes Patent Analysis

Cancer Cell Death Induction (Methuosis/Autophagy) Patent Family

A distinct patent family (US20220257593A1 and related filings) claims 4‑pyridyl‑linked heterocycles that induce methuosis or autophagy in cancer cells [1]. Representative compounds reportedly cause rapid cytoplasmic vacuolization in colorectal cancer cells at low micromolar concentrations. The target compound contains the required 4‑pyridyl pharmacophore but is not among the specifically disclosed examples; no IC50, EC50, or vacuolization data are available for this exact structure.

Colorectal Cancer Methuosis Autophagy Caspase‑Independent Cell Death

Evidence‑Based Application Scenarios for 4‑Methoxy‑N‑(2‑(3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide


Chemical Probe Development for PDHK Isoform Profiling

Given the patent‑disclosed PDHK inhibitory activity of the pyrazole‑amide class [1], this compound could serve as a starting scaffold for medicinal chemistry optimization. Procurement is justified for laboratories equipped to perform enzyme‑kinetic assays and X‑ray crystallography to establish target engagement and selectivity over related mitochondrial kinases.

Regioisomeric Selectivity Studies in Kinase Screening Panels

The para‑methoxy regiochemistry distinguishes it from the meta‑methoxy analog [1]. Acquiring both regioisomers enables systematic exploration of methoxy‑position effects on kinase selectivity, providing valuable SAR data that is currently absent from the public domain.

Methuosis/Autophagy Mechanistic Probe Development

Because the 4‑pyridyl‑pyrazole‑benzamide scaffold is encompassed by patents claiming methuosis induction [1], this compound may be used in phenotypic screening cascades to identify structural determinants of vacuolization‑mediated cell death, particularly in colorectal cancer models where caspase‑independent mechanisms are sought.

Quote Request

Request a Quote for 4-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.